molecular formula C12H15Cl2N3 B13045303 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl

Cat. No.: B13045303
M. Wt: 272.17 g/mol
InChI Key: BKOLLOYKIDJKEU-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl is a chemical compound with the empirical formula C12H14N3Cl2. It is a derivative of pyrazolo[3,4-c]pyridine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[3,4-c]pyridines .

Scientific Research Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine HCl
  • 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
  • 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity .

Properties

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15;;/h1-5,8,13H,6-7,9H2;2*1H

InChI Key

BKOLLOYKIDJKEU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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